molecular formula C8H5BrClN3O2 B6158687 methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 2092187-30-7

methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B6158687
CAS No.: 2092187-30-7
M. Wt: 290.5
InChI Key:
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Description

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and chlorine atoms in the structure allows for further functionalization, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate pyrazole and pyrimidine derivatives.

    Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol (CH3OH) and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentration. This approach can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol (EtOH).

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a building block for the synthesis of more complex heterocyclic compounds

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a useful intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
  • Methyl 3-chloro-7-bromopyrazolo[1,5-a]pyrimidine-5-carboxylate
  • Methyl 3-iodo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate

Uniqueness

Methyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to the specific arrangement of bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This distinct structure allows for unique applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

2092187-30-7

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.5

Purity

95

Origin of Product

United States

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